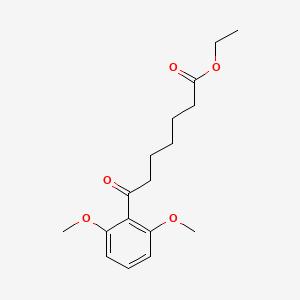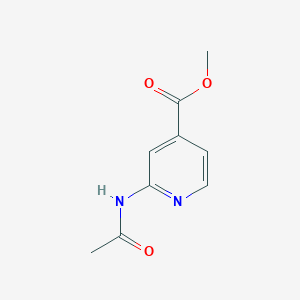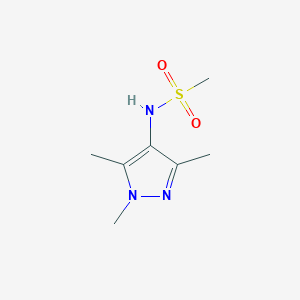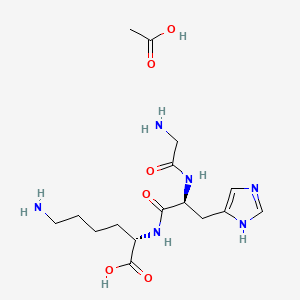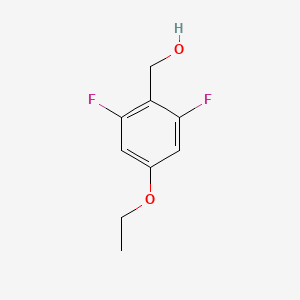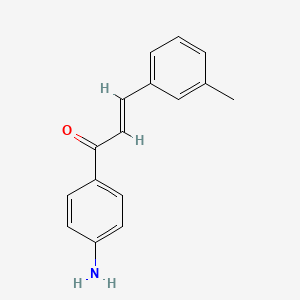
(2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one” is a type of chalcone, which are known as α, β-unsaturated ketones, characterized by having the presence of two aromatic rings that are joined by a three-carbon chain . Chalcones are considered an exceptional model due to chemical simplicity and a wide variety of biological activities .
Synthesis Analysis
The synthesis of similar chalcones has been reported in the literature. For instance, a new chalcone compound (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one with molecular formula C16H13NO3 has been synthesized and crystallized by slow solvent evaporation .Molecular Structure Analysis
The molecular structure of similar chalcones has been characterized using the NMR technique of ¹H and ¹³C . The DFT calculations using the B3LYP functional with 6-311 G (d,p) basis set were performed, revealing the optimized molecular geometry and the vibrational wavenumbers for these chalcones .Physical and Chemical Properties Analysis
The physical and chemical properties of chalcones can be determined using various spectroscopic techniques. For example, polycrystalline samples of similar chalcones were analyzed by FT-Raman and ATR-FTIR spectroscopy .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Geometry
The compound (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one, a type of chalcone, has been studied for its crystal structures and molecular geometry. Research shows that similar chalcones can form simple hydrogen-bonded chains with distinct conformers in the crystal, suggesting interesting molecular interactions and structural properties (Girisha et al., 2016). Additionally, the planar molecule geometry of certain aminochalcones has been determined, highlighting the structural stability of these compounds (Sulpizio et al., 2016).
Antioxidant Activity
Aminochalcone derivatives, closely related to the compound , have shown antioxidant activity. The presence of hydroxyl functionalities in certain positions significantly enhances their antioxidant properties. These findings are crucial in the context of therapeutic and protective agents against oxidative stress (Sulpizio et al., 2016).
Corrosion Inhibition
Studies have revealed that certain chalcones exhibit corrosion inhibition properties, particularly in specific mediums like hydrochloric acid. The effectiveness of these inhibitors has been analyzed, showing that they primarily act as cathodic inhibitors. The molecular structure and interactions of these chalcones contribute to their inhibitive properties, making them potential candidates for corrosion protection in various industrial applications (Sanatkumar et al., 2012).
Photophysical Properties
Chalcones display unique photophysical properties, influenced by solvent polarity. The solvatochromic effects on their absorption and fluorescence spectra indicate their potential in applications requiring molecular sensors or probes. The dipole moment differences and intramolecular charge transfer interactions are critical in determining the photophysical behavior of these compounds (Kumari et al., 2017).
Molecular Interactions
The compound's close relatives exhibit specific molecular interactions, including N—π and O—π types, which are not commonly seen. These interactions play a crucial role in the structural stability and behavior of these molecules, indicating the compound's potential in applications requiring precise molecular interactions and structural stability (Zhang et al., 2011).
Wirkmechanismus
The mechanism of action of chalcones can vary depending on their structure and the biological system they interact with. For instance, a chalcone was found to have the potential to enhance antibacterial activity when combined with antibiotics . Molecular docking studies showed the effect of intermolecular interactions of a chalcone on the NorA and MepA efflux pumps .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-11H,17H2,1H3/b10-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWVAIXVAYKEKY-BJMVGYQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






